N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLIMCWXKWMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) participates in nucleophilic substitution and coupling reactions. Key transformations include:
Amination and Alkylation
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Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃/NaOt-Bu) yields N-alkylated derivatives .
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Palladium-catalyzed cross-coupling with arylboronic acids forms biaryl sulfonamides (e.g., Pd(L1 ), 75–94% yield) .
Hydrogen Bonding in Biochemical Interactions
The sulfonamide group forms strong hydrogen bonds with enzymes like cyclooxygenase-II (COX-II), as demonstrated by docking studies:
| Target | H-Bond Interactions (Å) | Docking Score (kcal/mol) |
|---|---|---|
| COX-II (His75) | Ser339 (2.02), Arg499 (2.69) | -16.40 |
Indole Core Modifications
The 1-methyl-2-oxoindoline scaffold undergoes regioselective functionalization:
Electrophilic Aromatic Substitution
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Halogenation at C-4/C-6 positions using N-chlorosuccinimide (NCS) or Br₂/FeCl₃ .
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Nitration (HNO₃/H₂SO₄) introduces nitro groups for subsequent reductions .
Reductive Transformations
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NaBH₄ reduces the 2-oxo group to a hydroxyl, forming 1-methyl-2-hydroxyindoline derivatives .
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Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to tetrahydroindoline .
Cross-Coupling Reactions
Palladium-mediated C–N bond formation enables structural diversification:
Buchwald-Hartwig Amination
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Coupling with aryl halides (e.g., o-bromobenzamides) using Pd(L6 ) yields N-aryl derivatives (Scheme 31) .
One-Pot Sequential Reactions
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A three-component protocol with nitroarenes and pyrosulfite achieves C–S and S–N coupling (FeCl₂/NaHSO₃, 1841–1845) .
Oxidation Pathways
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KMnO₄ oxidizes the indoline’s methyl group to a carboxylic acid .
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m-CPBA epoxidizes double bonds in fused naphthalene systems .
Biochemical Interactions
The compound inhibits cancer cell proliferation via:
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Caspase Pathway Activation : Induces apoptosis in SW620 colon cancer cells (IC₅₀ = 10 µM).
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Enzyme Inhibition : Targets kinases and COX-II through competitive binding .
Comparative Reaction Table
This compound’s versatility in organic synthesis and bioactivity underscores its value in medicinal chemistry and materials science. Experimental protocols prioritize palladium catalysis for C–N bond formation and exploit the sulfonamide’s dual role as a directing group and pharmacophore.
Scientific Research Applications
Chemical Properties and Structure
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide features a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 352.4 g/mol. Its structural formula allows for interactions with various biological targets, enhancing its pharmacological effects.
This compound has demonstrated promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Colon Cancer (SW620) | 10 | |
| Prostate Cancer (PC-3) | 15 | |
| Lung Cancer (NCI-H23) | 12 |
These results indicate potent cytotoxicity, especially against colon cancer cells.
Case Studies
Several studies highlight the efficacy of this compound:
- Induction of Apoptosis : A study published in Medicinal Chemistry demonstrated the compound's ability to induce apoptosis in SW620 cells through activation of caspase pathways, crucial for programmed cell death.
- In Vivo Tumor Growth Inhibition : Another investigation showed that mice bearing xenograft tumors treated with this compound exhibited significant tumor size reduction compared to controls, indicating its potential as an anticancer agent.
Applications in Research
The compound is being explored for various applications:
- Anticancer Research : Its cytotoxic properties make it a candidate for targeted cancer therapies.
- Biochemical Probes : Its ability to interact with specific biomolecules positions it as a valuable tool for developing probes that elucidate cellular pathways involved in disease.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 1-methyl-2-oxoindolin group introduces a fused bicyclic system, contrasting with the monocyclic or dihydroquinazoline substituents in PR31, PR33, and PR13.
- Melting Points : Chlorinated analogs (PR31, PR33) exhibit higher melting points (192–222°C) than fluorinated or trifluoromethoxy derivatives (PR14, PR17: 161–216°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
- Molecular Weight : The target compound’s molecular weight (~352.4 g/mol) is intermediate between smaller derivatives (e.g., PR14: 305.3 g/mol) and bulkier chloro-/trifluoromethoxy-substituted analogs (e.g., PR17: 371.3 g/mol).
Spectroscopic Characteristics
- IR Spectroscopy : The target compound’s carbonyl group (2-oxoindolin) is expected to absorb near 1700–1750 cm⁻¹, similar to the 1716 cm⁻¹ peak observed in N-(pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide (). Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across analogs .
- NMR Spectroscopy : Aromatic protons in the naphthalene and indolin moieties would resonate between δ 7.0–8.5 ppm (cf. δ 7.20–8.72 ppm in ’s compound 5j). The methyl group (1-methyl) would appear as a singlet near δ 3.0–3.5 ppm .
Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide
- Molecular Formula : CHNOS
- Molecular Weight : 352.4 g/mol
This compound has been shown to interact with various biomolecules, leading to significant biochemical effects:
- Binding Affinity : The compound exhibits high affinity for multiple receptors, which may contribute to its biological activity .
- Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes relevant to cancer biology, although detailed mechanisms remain to be fully elucidated .
Cellular Effects
Research indicates that this compound demonstrates significant cytotoxicity against various human cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| SW620 (Colon Cancer) | < 10 |
| PC-3 (Prostate Cancer) | < 10 |
| NCI-H23 (Lung Cancer) | < 10 |
These values suggest potent anticancer properties, with the compound exhibiting growth-inhibiting effects that are comparable to or exceed those of established chemotherapeutic agents .
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.
- Gene Expression Modulation : It is posited that the compound alters gene expression profiles associated with cell survival and proliferation, although specific genes affected have yet to be identified .
- Receptor Interaction : Binding to specific receptors may initiate signaling cascades that lead to reduced cell viability and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In one study, this compound was evaluated against a panel of cancer cell lines, demonstrating IC values significantly lower than those of standard treatments such as melphalan .
- In Vivo Studies : Preliminary in vivo studies suggest that the compound retains its cytotoxic properties when administered in animal models, indicating potential for further development as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have suggested possible binding sites and interactions with target proteins involved in cancer progression, providing insights into its mode of action .
Q & A
Q. What are the established synthetic routes for N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Sandmeyer reaction for introducing substituents to the indolinone framework .
- Sulfonamide coupling via nucleophilic substitution between naphthalene-2-sulfonyl chloride and the indolin-5-amine intermediate.
- Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst use) to improve yield. For example, THF or DMF is often used as a solvent, with triethylamine as a base to facilitate sulfonamide bond formation.
- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm connectivity and functional groups, with aromatic protons in the δ 7.0–8.5 ppm range for naphthalene and indolinone moieties .
- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) .
- Mass spectrometry (ESI-TOF) for molecular ion ([M+H]⁺) and fragmentation pattern analysis .
Q. What preliminary assays are used to assess the compound’s biological activity?
- Methodological Answer : Initial screening often includes:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like carbonic anhydrase (CA) using stopped-flow CO₂ hydration assays with phenol red as a pH indicator .
- Antimicrobial testing : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation (e.g., methanol/water) to grow high-quality crystals.
- Data collection : Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis. Key metrics: R₁ < 0.05, wR₂ < 0.10 .
- Validation : Check for voids (PLATON), thermal motion (ORTEP), and hydrogen-bond networks .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., CA II, PDB: 3KS3) and optimize with Schrödinger’s Protein Preparation Wizard (remove waters, add missing residues, minimize energy with OPLS3) .
- Docking : Use Glide for flexible ligand docking. Define a grid box (20 Å radius) around the active site. Validate poses with Prime-MM/GBSA binding energy calculations .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å) .
Q. How do structural modifications influence the compound’s inhibitory potency against carbonic anhydrase isoforms?
- Methodological Answer :
- SAR study : Synthesize analogs with substituents on the naphthalene or indolinone rings.
- Kinetic analysis : Determine Kᵢ values via stopped-flow assays. For example, replacing the methyl group on indolinone with ethyl reduces CA IX inhibition by 3-fold .
- Selectivity profiling : Compare inhibition across isoforms (CA I, II, IX, XII) using recombinant enzymes. Isoform-specific residues (e.g., CA IX Val131) influence binding .
Q. How can NMR-based fragment screening identify weak binders of this compound’s derivatives?
- Methodological Answer :
- Library preparation : Screen a 352-compound fragment library at 1 mM concentration.
- 2D ¹H-¹⁵N HSQC : Monitor chemical shift perturbations (CSPs) in target proteins (e.g., Fis1). Hits with CSP > 0.05 ppm indicate binding .
- DIA (Difference Intensity Analysis) : Quantify intensity changes in NOESY spectra to distinguish specific binders from non-specific aggregators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
